molecular formula C16H21N5O B5599492 2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B5599492
M. Wt: 299.37 g/mol
InChI Key: ABLIWSYHZXRGEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been demonstrated through efficient and straightforward methodologies. For example, a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol has been reported to successfully achieve the synthesis of N-fused heterocyclic compounds, including N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives (Hosseini & Bayat, 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized through various spectroscopic techniques, including NMR and mass spectrometry. These analyses reveal the presence of distinct conformers and the importance of substituents on the arylidene pendant in determining the compound's conformation and, potentially, its reactivity and interaction with biological targets (Evrard et al., 2022).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, contributing to their utility in synthetic chemistry. For example, they have been used in the generation of stable N-heterocyclic carbenes, showcasing their versatility in forming complex molecular architectures (Alcarazo et al., 2005).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting points, and crystal structure, can be significantly influenced by the nature of the substituents on the imidazo[1,2-a]pyridine core. Studies involving X-ray crystallography have provided detailed insights into the molecular arrangement and intermolecular interactions, crucial for understanding the compound's behavior in different environments (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics of imidazo[1,2-a]pyridine derivatives, are closely related to their structural features. Various studies have explored these properties through synthetic approaches and theoretical calculations, shedding light on the compounds' potential applications in medicinal chemistry and material science (Karrouchi et al., 2020).

Scientific Research Applications

Antimycobacterial Activity

Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, closely related to the chemical structure , has identified compounds with significant activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Notably, specific derivatives demonstrated considerable potency, with minimal inhibitory concentrations (MIC) ranging from 0.041 to 2.64 µM, indicating their potential as scaffolds for developing new antimycobacterial agents. The presence of electron-donating groups on the benzene ring and variations in the linker moiety, such as the N-[2-(piperazin-1-yl)ethyl] group, have been explored to enhance antimycobacterial activity. These findings open avenues for further structure-activity relationship (SAR) studies to optimize antimycobacterial efficacy (Lv et al., 2017).

Antituberculosis Agents

Another significant application involves the design and synthesis of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which have shown excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of tuberculosis. Compounds within this class, specifically 2,6-dimethyl IPAs, have demonstrated MIC values ranging from 0.025 to 0.054 µg/mL, highlighting their potential as potent antituberculosis agents. These compounds' promising safety and pharmacokinetic properties further support their potential for therapeutic development (Wu et al., 2016).

Antifungal Activities

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antifungal properties. New derivatives synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide exhibited moderate antifungal activity against various fungal strains, including Microsporum gypseum and Candida albicans. Among these compounds, certain hydrazinecarbothioamide derivatives showed the highest activity against M. canis, demonstrating the potential of imidazo[1,2-a]pyridine derivatives as a basis for developing new antifungal agents (Göktaş et al., 2014).

Antioxidant and Antimicrobial Activities

The exploration of imidazo[1,2-a]pyridines extends to their antioxidant and antimicrobial properties. Novel pyridine and fused pyridine derivatives, synthesized from related compounds, underwent molecular docking screenings and exhibited moderate to good binding energies. These derivatives also showed antimicrobial and antioxidant activity, underscoring the versatility of the imidazo[1,2-a]pyridine scaffold in the development of compounds with potential health benefits (Flefel et al., 2018).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including potential roles in treating cancer, infectious diseases, and as enzyme inhibitors and receptor ligands. This scaffold's versatility is evident in its representation in various marketed preparations, indicating its value in ongoing efforts to develop novel therapeutic agents (Deep et al., 2016).

Future Directions

The synthesis of imidazo[1,2-a]pyridines, including “2,6-dimethyl-N’-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide”, is an active area of research due to their promising and diverse bioactivity . Future directions may include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects .

properties

IUPAC Name

2,6-dimethyl-N-[(1-methylpiperidin-4-ylidene)amino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-4-5-14-17-12(2)15(21(14)10-11)16(22)19-18-13-6-8-20(3)9-7-13/h4-5,10H,6-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIWSYHZXRGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)NN=C3CCN(CC3)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

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